molecular formula C7H7N3 B1465870 Pyrazolo[1,5-a]pyridin-5-amine CAS No. 1101120-37-9

Pyrazolo[1,5-a]pyridin-5-amine

Cat. No.: B1465870
CAS No.: 1101120-37-9
M. Wt: 133.15 g/mol
InChI Key: AEWORWAKEFTHQF-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridin-5-amine: is a heterocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry. This compound is characterized by a fused ring structure that includes both pyrazole and pyridine rings. The unique structural features of this compound make it a versatile building block for the synthesis of various biologically active molecules and materials.

Biochemical Analysis

Biochemical Properties

Pyrazolo[1,5-a]pyridin-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways. The interaction between this compound and these kinases involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events . Additionally, this compound can bind to DNA and RNA, affecting gene expression and protein synthesis.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . This compound also affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their function. For instance, this compound can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby blocking the transfer of phosphate groups to target proteins . This inhibition results in the disruption of downstream signaling pathways and alterations in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, the compound may undergo degradation, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anti-cancer activities . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites . For example, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. This inhibition can result in altered drug metabolism and potential drug-drug interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazolo[1,5-a]pyridin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyrazole with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyridin-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridines, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

Chemistry

In chemistry, Pyrazolo[1,5-a]pyridin-5-amine is used as a building block for the synthesis of complex heterocyclic compounds. Its unique structure allows for the creation of diverse molecular scaffolds that are valuable in drug discovery and development.

Biology

Biologically, this compound derivatives have shown promise as enzyme inhibitors and receptor modulators. These compounds are being investigated for their potential to treat various diseases, including cancer and neurological disorders.

Medicine

In medicine, this compound-based compounds are being explored for their therapeutic potential. They have been found to exhibit anti-inflammatory, analgesic, and antimicrobial properties, making them candidates for the development of new pharmaceuticals.

Industry

Industrially, this compound is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells. Its ability to form stable, conjugated systems makes it suitable for these high-tech applications.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[1,5-a]pyrimidine
  • Pyrazolo[3,4-b]pyridine
  • Pyrazolo[4,3-c]pyridine

Uniqueness

Compared to similar compounds, Pyrazolo[1,5-a]pyridin-5-amine stands out due to its unique ring structure, which provides distinct electronic and steric properties. These features make it a valuable scaffold for the design of novel molecules with specific biological activities. Additionally, its versatility in undergoing various chemical reactions enhances its utility in synthetic chemistry.

Properties

IUPAC Name

pyrazolo[1,5-a]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-2-4-10-7(5-6)1-3-9-10/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWORWAKEFTHQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717462
Record name Pyrazolo[1,5-a]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1101120-37-9
Record name Pyrazolo[1,5-a]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrazolo[1,5-a]pyridin-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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